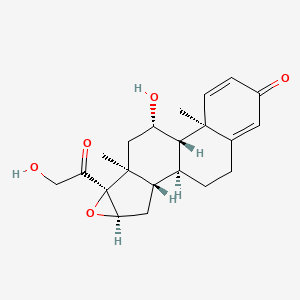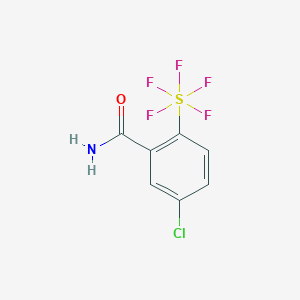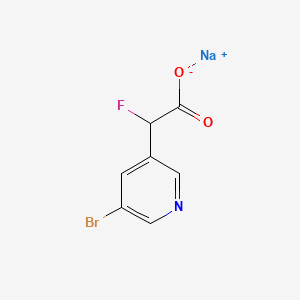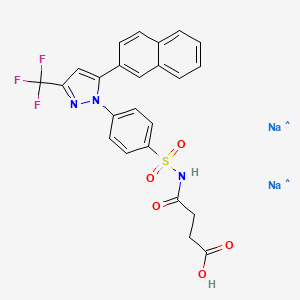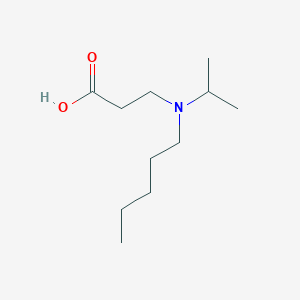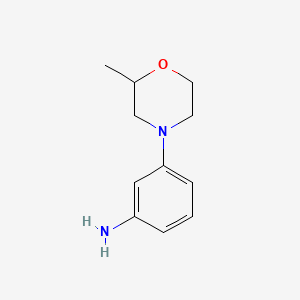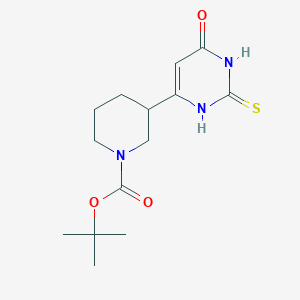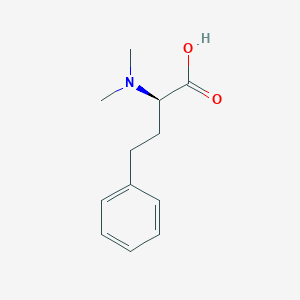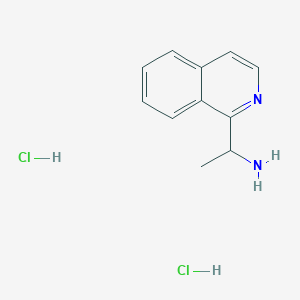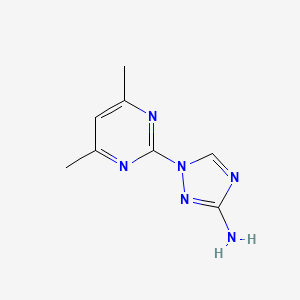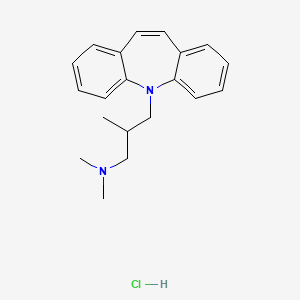![molecular formula C26H39NO5 B13450538 N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine](/img/structure/B13450538.png)
N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a conjugate of glycine and a bile acid, which plays a significant role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine typically involves the conjugation of glycine with a bile acid precursor. The reaction conditions often include the use of activating agents such as carbodiimides to facilitate the formation of the amide bond between glycine and the bile acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the parent bile acid and glycine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the parent compound, as well as the free bile acid and glycine from hydrolysis .
Applications De Recherche Scientifique
N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine has several scientific research applications:
Chemistry: Used as a model compound to study bile acid chemistry and conjugation reactions.
Biology: Investigated for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications in treating liver diseases and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.
Mécanisme D'action
The compound exerts its effects primarily through interactions with bile acid receptors and transporters. It can modulate the activity of enzymes involved in bile acid synthesis and metabolism. The molecular targets include farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1), which play roles in regulating lipid and glucose metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl]-glycine
- N-[(3alpha,7alpha,12alpha,20R)-3,7,12-Trihydroxy-24-oxocholan-24-yl]glycine
- Glycocholic acid
Uniqueness
N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine is unique due to its specific hydroxylation pattern and the presence of both keto and hydroxy groups, which confer distinct chemical and biological properties compared to other bile acid conjugates .
Propriétés
Formule moléculaire |
C26H39NO5 |
|---|---|
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
2-[[(4R)-4-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H39NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h12,15,18-21,24,29H,4-11,13-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,18-,19+,20+,21-,24+,25+,26-/m1/s1 |
Clé InChI |
RJARQVHGCJUKLX-TYQSNJPPSA-N |
SMILES isomérique |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C |
SMILES canonique |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



